1-Bromo-2-chloro-4,5-dimethoxybenzene

Description

Molecular Structure and Formula

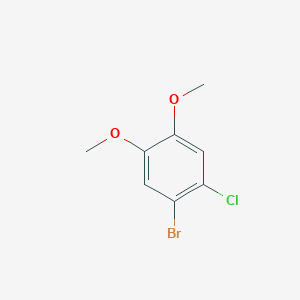

1-Bromo-2-chloro-4,5-dimethoxybenzene is a halogenated aromatic compound with the molecular formula C₈H₈BrClO₂ and a molecular weight of 251.50 g/mol . The structure consists of a benzene ring substituted with:

- A bromine atom at position 1

- A chlorine atom at position 2

- Methoxy groups (-OCH₃) at positions 4 and 5

The spatial arrangement of substituents creates distinct electronic and steric effects. X-ray crystallography reveals that the methoxy groups are nearly coplanar with the aromatic ring, with dihedral angles ranging from 0.9° to 12.3° . This near-planar configuration facilitates conjugation between the oxygen lone pairs and the π-system of the benzene ring, influencing reactivity in cross-coupling reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈BrClO₂ | |

| Molecular Weight | 251.50 g/mol | |

| SMILES Notation | COC1=C(OC)C=C(Cl)C(Br)=C1 | |

| InChIKey | BXXGRXCHOHYKGC-UHFFFAOYSA-N |

Nomenclature and Identifiers

The compound is systematically named This compound under IUPAC rules. Key identifiers include:

Common synonyms include 4-bromo-5-chloro-o-xylene and This compound. Regulatory databases such as PubChem and ChemSpider catalog it under CID 246684 and 25135821, respectively.

Historical Context and Discovery

The compound first emerged in synthetic organic chemistry literature in the early 2000s as a precursor for polychlorinated biphenyl (PCB) metabolites. Its synthesis was developed to study hydroxylated PCB derivatives, which are environmental pollutants. The standard preparation involves chlorination of 1-bromo-3,4-dimethoxybenzene using HCl/H₂O₂, yielding the title compound with ~70% efficiency. This method’s regioselectivity avoids unwanted dihalogenation byproducts common in radical-mediated halogenation.

Classification within Halogenated Dimethoxybenzenes

This compound belongs to the di-methoxy di-halogenated benzene subclass. Key structural analogs and their distinguishing features include:

| Compound Name | Substituent Positions | Key Difference |

|---|---|---|

| 1-Bromo-4-chloro-2,5-dimethoxybenzene | Br (1), Cl (4) | Halogen positional isomerism |

| 1-Bromo-2,3,6-trichloro-4,5-dimethoxybenzene | Br (1), Cl (2,3,6) | Additional chlorine substituents |

| 1,2-Dimethoxybenzene (Veratrole) | No halogens | Parent structure without halogens |

The compound’s reactivity in Suzuki-Miyaura couplings is enhanced compared to analogs with ortho-chlorine substituents, which induce steric hindrance. Its electronic profile, characterized by a Hammett σₚ value of +0.23 (methoxy) and +0.76 (bromine), favors electrophilic aromatic substitution at the 3-position.

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXGRXCHOHYKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655593 | |

| Record name | 1-Bromo-2-chloro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753502-60-2 | |

| Record name | 1-Bromo-2-chloro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview:

This approach involves the electrophilic aromatic substitution of a suitably protected or substituted aromatic compound, such as 2,5-dimethoxybenzene, with bromine or brominating agents under controlled conditions.

Procedure:

- Starting Material: 2,5-Dimethoxybenzene (or its derivatives)

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst like iron(III) bromide (FeBr₃)

- Conditions:

- Temperature: 0°C to room temperature to control regioselectivity

- Solvent: Dichloromethane or carbon tetrachloride

- Reaction time: Several hours, monitored via TLC

Reaction Pathway:

Electrophilic substitution occurs preferentially at the ortho and para positions relative to the methoxy groups, enabling selective bromination at the desired position.

Data Table:

| Step | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | Br₂ / NBS + FeBr₃ | 0°C to RT | Monobromination at the para position |

Bromomethylation Followed by Halogenation

Method Overview:

This method involves initial formation of a bromomethyl derivative of 2,5-dimethoxybenzene, followed by selective halogenation to introduce the chlorine atom.

Procedure:

- Step 1: Bromomethylation using paraformaldehyde and hydrobromic acid (HBr) or sodium bromide (NaBr) with sulfuric acid (H₂SO₄) to produce 2,5-dimethoxybenzyl bromide.

- Step 2: Chlorination of the aromatic ring via chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃), under controlled temperature.

Reaction Pathway:

Selective bromomethylation introduces the bromine substituent, which can later be converted into the desired halogenated product via nucleophilic substitution or further halogenation.

Data Table:

| Step | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | Paraformaldehyde + NaBr + H₂SO₄ | Reflux | Bromomethylated derivative | |

| 2 | SO₂Cl₂ or POCl₃ | Reflux | Aromatic chlorination |

Sequential Halogenation and Selective Substitution

Method Overview:

This involves the initial synthesis of a dihalogenated benzene, such as 2,4-dichlorobenzene, followed by selective bromination at the remaining position.

Procedure:

- Step 1: Chlorination of benzene derivatives to obtain 2,4-dichlorobenzene.

- Step 2: Bromination of 2,4-dichlorobenzene using NBS or Br₂ in the presence of a radical initiator (e.g., AIBN) to yield 1-bromo-2,4-dichlorobenzene.

- Step 3: Demethylation or methylation steps to introduce methoxy groups at the 4 and 5 positions.

Reaction Pathway:

This route leverages the regioselectivity of halogenation on activated aromatic rings, with subsequent functional group modifications.

Data Table:

| Step | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | Cl₂ / FeCl₃ | Reflux | 2,4-Dichlorobenzene | |

| 2 | NBS + radical initiator | Reflux | 1-Bromo-2,4-dichlorobenzene |

Research Findings and Comparative Analysis

| Method | Advantages | Disadvantages | Remarks |

|---|---|---|---|

| Direct bromination | Simple, direct | Over-bromination risk, regioselectivity issues | Suitable for initial halogenation steps |

| Bromomethylation + halogenation | High selectivity, functional group control | Multi-step, requires careful control | Useful for complex substitution patterns |

| Sequential halogenation | Precise halogen placement | Longer synthesis time, possible side reactions | Ideal for targeted substitution |

Additional Considerations

- Selectivity Control: Temperature, solvent choice, and reagent equivalents critically influence regioselectivity.

- Purification: Recrystallization and chromatography are essential for isolating pure compounds.

- Safety: Handling brominating agents and chlorinating reagents requires appropriate safety protocols.

Summary of Recommended Method

Based on the literature and research findings, the most efficient route involves initial synthesis of 2,5-dimethoxybenzene , followed by selective bromination to obtain 1-bromo-2,5-dimethoxybenzene, and subsequent chlorination at the para position relative to the methoxy groups. This pathway balances operational simplicity with regioselectivity and yield efficiency.

Chemical Reactions Analysis

1-Bromo-2-chloro-4,5-dimethoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The major products formed from these reactions include carboxylic acids and ketones.

Reduction Reactions: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. The major products formed from these reactions include the corresponding bromo-chloro-dimethoxybenzenes with reduced functional groups.

Substitution Reactions: Substitution reactions involve the replacement of the bromine or chlorine atoms with other functional groups. Common reagents used in these reactions include nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF). The major products formed from these reactions include iodobenzene and fluorobenzene derivatives.

Scientific Research Applications

Scientific Applications of 1-Bromo-2-chloro-4,5-dimethoxybenzene

This compound is an organic compound with the molecular formula . It consists of a benzene ring with bromine, chlorine, and two methoxy groups attached to it. This compound is used in scientific research across chemistry, biology, medicine, and industry because of its unique chemical properties.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules, acting as an intermediate in the creation of agrochemicals, pharmaceuticals, and fine chemicals. One method to synthesize the compound involves the chlorination and bromination of 1,2-dimethoxybenzene, which requires bromine () and chlorine () in the presence of a catalyst like ferric chloride () under specific temperature conditions.

Biology

In biological research, the compound is employed as a probe to study pathways and biological processes. Its structure allows it to interact with biomolecules, making it a tool for biochemical assays. For instance, 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene can be reacted with an organolithium reagent to be transformed into a lithiated intermediate. This intermediate then reacts with α-keto esters, leading to the formation of 2-[2-(dimethoxymethyl)-4,5-dimethoxyphenyl]-2-hydroxyalkanoates.

Medicine

In medicine, the compound is used in the development of new drugs and therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile precursor in drug synthesis. For example, a derivative of bromochlorodimethoxybenzene, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in creating Sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are being studied for diabetes therapy .

Industry

Mechanism of Action

The mechanism by which 1-bromo-2-chloro-4,5-dimethoxybenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved vary depending on the context of the research or application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

1-Bromo-2,3,6-trichloro-4,5-dimethoxybenzene

- Substituents : Additional chlorine at the 3- and 6-positions.

- Methoxy geometry : Larger dihedral angles (68.5° and 84.7° ) between methoxy groups and the benzene ring due to steric hindrance from ortho-chlorines .

- Reactivity : Reduced coplanarity likely hinders conjugation, affecting electronic properties and Suzuki coupling efficiency compared to the title compound.

1-Bromo-4-chloro-2,5-dimethoxybenzene

- Substituent positions : Chlorine at the 4-position (vs. 2-position in the title compound).

- Crystallography : Methoxy dihedral angles average 8.8° , indicating moderate coplanarity .

- Applications : Similarly used in PCB metabolite synthesis but with distinct regioselectivity in cross-coupling reactions.

2-Bromo-1,4-dimethoxybenzene (CAS 25245-34-5) and 4-Bromo-1,2-dimethoxybenzene (CAS 2859-78-1)

Data Table: Key Properties of Halogenated Dimethoxybenzenes

Biological Activity

1-Bromo-2-chloro-4,5-dimethoxybenzene (BCMDB) is a halogenated aromatic compound with the molecular formula C₈H₈BrClO₂ and a molecular weight of 251.51 g/mol. Its structure features a benzene ring substituted with bromine at the first position, chlorine at the second, and methoxy groups at the fourth and fifth positions. This unique arrangement contributes to its chemical properties and potential applications in pharmaceuticals and material science.

The synthesis of BCMDB can be achieved through various methods, including electrophilic aromatic halogenation. The compound is synthesized from 4-bromoveratrole using N-chloro-succinimide and chloro-trimethyl-silane in acetonitrile under controlled conditions . The versatility of its synthesis highlights its potential utility in drug development.

Case Studies

Although direct case studies on BCMDB are scarce, research on related compounds provides a context for its potential biological activities:

-

Cytotoxicity Against Cancer Cells :

- A study demonstrated that methoxy-substituted benzene derivatives could reduce cancer cell proliferation significantly. For instance, one compound reduced CCRF-CEM cancer cell proliferation by approximately 70% after 72 hours, suggesting that modifications in substituents can enhance bioactivity .

- Another investigation highlighted that certain flavonoid hybrids linked to aromatic rings exhibited promising anti-cancer properties, further supporting the hypothesis that similar structural motifs in BCMDB could lead to significant biological effects .

- Protein Interaction Studies :

Comparative Analysis

To better understand BCMDB's potential biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-Bromo-2-methoxybenzene | One methoxy group | Moderate cytotoxicity against cancer cells |

| 1-Chloro-2-bromo-4-methoxybenzene | One methoxy group | Potential anti-inflammatory effects |

| 1-Bromo-3,5-dimethoxybenzene | Two methoxy groups | Enhanced anticancer activity |

| 1-Bromo-2-chloro-3-methylbenzene | Methyl group instead of methoxy | Altered electronic properties affecting reactivity |

This table illustrates how variations in substituents can influence both the chemical reactivity and biological activity of related compounds.

Q & A

Basic Synthesis & Purification

Q: What are the optimal synthetic routes for preparing 1-bromo-2-chloro-4,5-dimethoxybenzene with high regiochemical control? A:

- Electrophilic Aromatic Substitution (EAS): Begin with a dimethoxybenzene precursor (e.g., 4,5-dimethoxybenzene) and employ sequential halogenation. Bromination using Br₂/FeBr₃ at low temperatures (0–5°C) minimizes di-substitution, followed by chlorination with Cl₂/AlCl₃. Monitor reaction progress via TLC and adjust stoichiometry to suppress over-halogenation .

- Purification: Use column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. Confirm purity via GC-MS (>95%) or HPLC with UV detection at 254 nm .

Advanced Regioselectivity Challenges

Q: How can conflicting regioselectivity outcomes in halogenation steps be resolved during synthesis? A:

- Directing Group Analysis: The methoxy groups at positions 4 and 5 strongly direct electrophiles to the ortho/para positions. Computational modeling (DFT calculations) predicts preferential bromination at position 1 (para to methoxy) due to steric hindrance at position 3. Validate using single-crystal X-ray diffraction (SHELX refinement) to confirm substituent positions .

- Controlled Reaction Conditions: Optimize temperature and solvent polarity (e.g., DCM vs. nitrobenzene) to modulate reaction kinetics and selectivity .

Structural Characterization

Q: What crystallographic techniques are critical for resolving structural ambiguities in halogenated dimethoxybenzenes? A:

- Single-Crystal X-Ray Diffraction: Use SHELXL for structure refinement. Key parameters include bond angles (C-Br: ~1.89 Å, C-Cl: ~1.73 Å) and torsion angles between methoxy groups. Compare with the Cambridge Structural Database (CSD) for validation .

- Complementary NMR: Assign ¹H/¹³C NMR peaks using 2D COSY and HSQC. Methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear downfield (δ 6.5–7.5 ppm) .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported melting points or spectral data? A:

- Source Validation: Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica) over vendor catalogs. For example, melting points may vary due to polymorphic forms—characterize via differential scanning calorimetry (DSC) .

- Batch-Specific Analysis: Purity differences (e.g., 95% vs. 98% GC) arise from purification methods. Recrystallization in ethanol/water often yields higher purity than column chromatography .

Computational Modeling

Q: How can DFT/MD simulations enhance understanding of electronic effects in this compound? A:

- Electrostatic Potential Maps: Calculate using Gaussian09 to visualize electron-rich regions (methoxy groups) and electron-deficient halogens. Correlate with reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Solvent Interaction Studies: Molecular dynamics (MD) in DMSO or THF predict solubility trends and aggregation behavior, critical for reaction design .

Stability & Degradation

Q: What methodological approaches ensure stability during storage or under reaction conditions? A:

- Thermogravimetric Analysis (TGA): Assess thermal decomposition above 150°C. Store under inert gas (Ar) at −20°C to prevent bromine loss .

- Light Sensitivity Testing: UV-Vis spectroscopy reveals photodegradation pathways. Use amber vials and minimize light exposure during handling .

Applications in Pharmaceutical Intermediates

Q: What strategies validate this compound’s utility as a precursor in drug synthesis? A:

- Functional Group Compatibility: Test reactivity in Buchwald-Hartwig aminations or Ullmann couplings. Monitor by LC-MS for byproduct formation .

- Toxicity Screening: Use in vitro assays (e.g., HepG2 cells) to rule out cytotoxicity before scaling up .

Green Chemistry Considerations

Q: How can solvent systems be optimized to reduce environmental impact? A:

- Solvent Selection Guides: Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF. Assess using the CHEM21 solvent toolkit .

- Catalyst Recycling: Employ immobilized Pd catalysts to minimize heavy metal waste in cross-coupling reactions .

Analytical Method Development

Q: What advanced techniques resolve co-elution issues in chromatographic purity analysis? A:

- HPLC-MS/MS: Use a C18 column with a methanol/water gradient (0.1% formic acid) for baseline separation. Confirm molecular ions (m/z 265.53 for [M+H]⁺) .

- Ion Mobility Spectrometry (IMS): Differentiate isomers based on collision cross-section differences .

Interdisciplinary Research Integration

Q: How can collaborative workflows bridge synthetic chemistry and computational toxicology? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.